![molecular formula C17H16ClNO B14228550 2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride CAS No. 823198-90-9](/img/structure/B14228550.png)
2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride is a chemical compound with a complex structure that has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions . The general process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient large-scale production. The use of environmentally benign organoboron reagents is preferred for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on neurotransmission and neuroprotection.
Medicine: Investigated for potential therapeutic applications in neurological disorders such as Alzheimer’s disease, depression, and epilepsy.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an antagonist for the metabotropic glutamate receptor subtype mGluR5. This interaction leads to neuroprotective effects by blocking the excitotoxicity mediated by glutamate receptors. Additionally, it may modulate other pathways involved in neurotransmission and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine: A research drug that acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.
MTEP: A more potent and selective mGluR5 antagonist developed from 2-Methyl-6-(phenylethynyl)pyridine.
Uniqueness
Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
823198-90-9 |
|---|---|
Fórmula molecular |
C17H16ClNO |
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
2-methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride |
InChI |
InChI=1S/C17H15NO.ClH/c1-3-12-19-17-9-5-7-15(13-17)10-11-16-8-4-6-14(2)18-16;/h3-9,13H,1,12H2,2H3;1H |
Clave InChI |
SIROIXOXZZOPHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OCC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



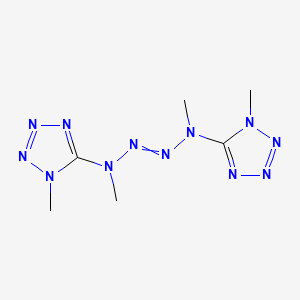
![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)
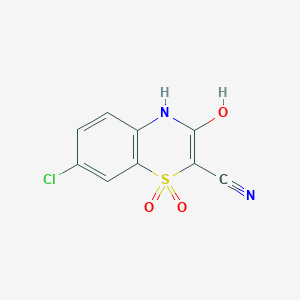

![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
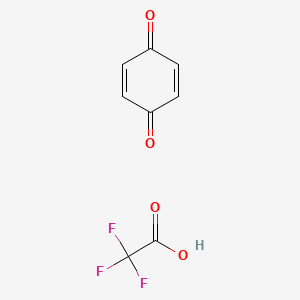
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
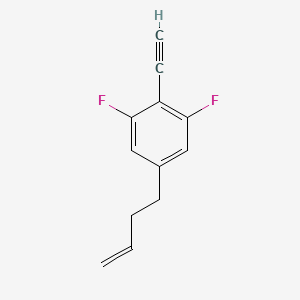
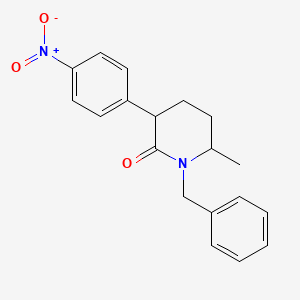

![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
